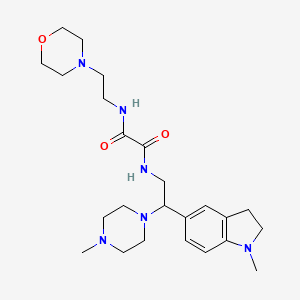
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C24H38N6O3 and its molecular weight is 458.607. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C26H35N5O2, with a molecular weight of approximately 449.6 g/mol. It features an oxalamide functional group, which is known to enhance biological activity through interactions with various biological targets. The structural complexity of this compound arises from the presence of multiple pharmacophores, including an indoline moiety and piperazine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C26H35N5O2 |
| Molecular Weight | 449.6 g/mol |
| CAS Number | 922557-86-6 |
Biological Activity and Therapeutic Applications
Research into similar compounds suggests that this compound could have applications in various therapeutic areas:
1. Cancer Therapy
Several oxalamide derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, studies indicate that modifications in the piperazine ring can enhance selectivity towards tumor cells while minimizing effects on normal cells.
2. Neuropharmacology
Given the presence of the indoline structure, there is potential for neuroactive properties. Compounds with similar structures have shown promise in treating neurological disorders by modulating neurotransmitter systems.
3. Anti-inflammatory Effects
Some oxalamides exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making them candidates for conditions like rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
While specific studies focusing solely on this compound are scarce, research on related compounds provides valuable insights:
Study Highlights:
- A study examining a related oxalamide demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for cancer treatment.
- Another investigation into the neuropharmacological effects of similar compounds indicated modulation of serotonin receptors, which could lead to applications in mood disorders.
Propiedades
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N6O3/c1-27-9-11-30(12-10-27)22(19-3-4-21-20(17-19)5-7-28(21)2)18-26-24(32)23(31)25-6-8-29-13-15-33-16-14-29/h3-4,17,22H,5-16,18H2,1-2H3,(H,25,31)(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWZXHNPZSGWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC4=C(C=C3)N(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














